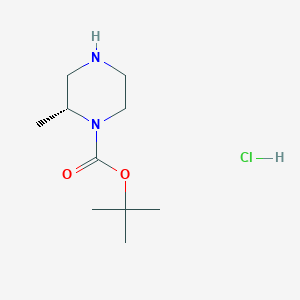
(R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride
Descripción general
Descripción
“®-tert-Butyl 2-methylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1000853-53-1 . It has a molecular weight of 236.74 and its linear formula is C10H21ClN2O2 .
Molecular Structure Analysis
The molecular structure of “®-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride” is represented by the linear formula C10H21ClN2O2 . For a detailed molecular structure analysis, it would be best to refer to a reliable chemical database or a peer-reviewed article.Physical And Chemical Properties Analysis
“®-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride” is a solid at 20°C . It should be stored under an inert gas at a temperature between 0-10°C . It’s sensitive to air, moisture, and heat .Aplicaciones Científicas De Investigación
Synthesis of Quinolone Derivatives
(R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride serves as a precursor for synthesizing quinolone derivatives. A study by Liu et al. (2005) involved the synthesis of R and S enantiomers of 7-(3-methylpiperazin-1-yl) quinolone derivatives from (R)- and (S)-tert-butyl 2-methylpiperazine-1-carboxylate. These compounds were evaluated for antibacterial activities against 14 types of bacteria, showcasing the compound's relevance in antimicrobial research (Liu et al., 2005).
Histamine H4 Receptor Ligands
The compound was used in the synthesis and structure-activity relationship (SAR) studies of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). This research, aimed at optimizing potency, led to the discovery of compounds with significant in vitro potency and activity as anti-inflammatory agents and antinociceptive activity in animal pain models, underlining its potential in developing therapeutic agents (Altenbach et al., 2008).
Synthesis of Pipecolic Acid Derivatives
An interesting study by Purkayastha et al. (2010) highlighted the role of tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate in synthesizing pipecolic acid derivatives. The vinylfluoro group, as introduced in this compound, acted as an acetonyl cation equivalent under acidic conditions, leading to a series of reactions culminating in the synthesis of pipecolic acid derivatives. This showcases its utility in complex organic synthesis processes (Purkayastha et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl (2R)-2-methylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKKNXNGNSFBHG-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662443 | |
| Record name | tert-Butyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride | |
CAS RN |
1000853-53-1 | |
| Record name | tert-Butyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



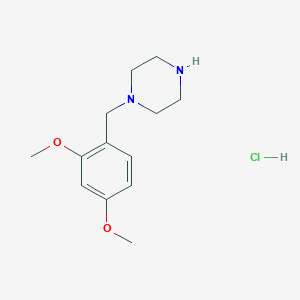
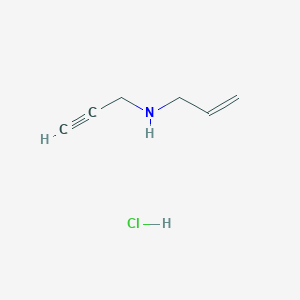
![[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1437891.png)
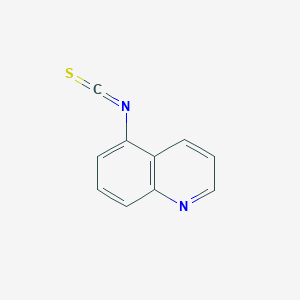
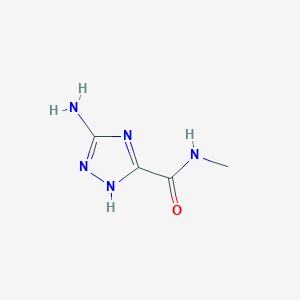
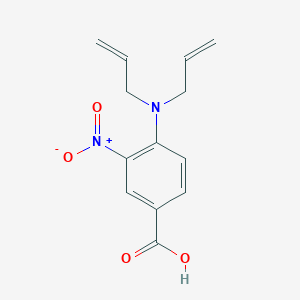
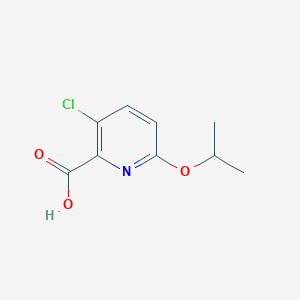
![2-[(3-fluorophenyl)amino]-N-methylacetamide](/img/structure/B1437903.png)
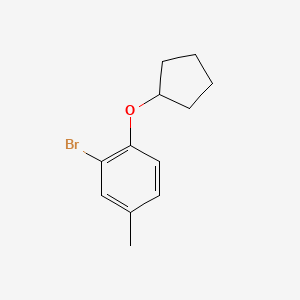
![3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine](/img/structure/B1437905.png)
![9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole](/img/structure/B1437906.png)
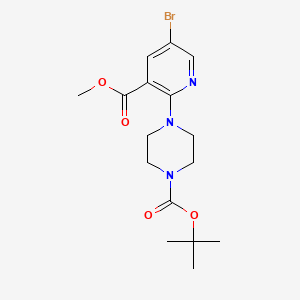
![{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine](/img/structure/B1437909.png)
